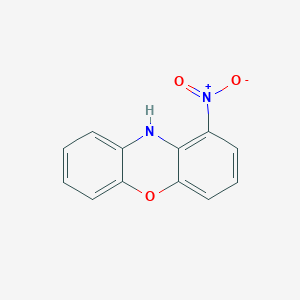

1-Nitro-10H-phenoxazine

Description

Historical Context of Phenoxazine (B87303) Research

The history of phenoxazine research is rooted in the study of dyes and natural products. researchgate.net The phenoxazine framework forms the chromophore (color-imparting part) of various dyes and pigments. researchgate.net It is also the core structure of naturally occurring antibiotics, most notably Actinomycin D, which has been a subject of research for its biological activities. nih.gov Early synthetic work in the 20th century, such as the 1909 report by Ullmann on the synthesis of 1-nitro-10H-phenoxazine-3-sulfonic acid, established a foundation for the chemical manipulation of this heterocyclic system. nih.gov Over the years, phenoxazine has been recognized as a common and important molecular building block in the development of new functional molecules. chemistryviews.org The scaffold is now widely acknowledged as a "privileged scaffold" in medicinal chemistry and a key component in materials science, particularly for organic electronics. researchgate.netacs.org

Significance of Nitrated Phenoxazine Scaffolds in Organic Chemistry Research

The presence of one or more nitro groups on the phenoxazine ring system is of particular significance in organic chemistry research. These electron-withdrawing groups activate the aromatic rings, facilitating a range of chemical transformations. A key aspect of their utility is in nucleophilic aromatic substitution reactions, where a nitro group can be displaced by various nucleophiles. acs.orgnih.gov This reactivity allows for the synthesis of a diverse array of functionalized phenoxazine derivatives.

Research has demonstrated that nitrated phenoxazines, such as this compound and its derivatives, serve as crucial intermediates in multi-step synthetic sequences. nih.govuq.edu.ausigmaaldrich.cn For instance, the construction of the this compound ring has been reported as a key strategic step in the preparation of more complex, fused heterocyclic systems like imidazophenoxazine-4-sulfonamides. nih.govuq.edu.ausigmaaldrich.com Similarly, derivatives like this compound-3-sulfonyl chloride are valuable starting materials for synthesizing series of novel sulfonamides. nih.govrsc.org The strategic placement of nitro groups, as seen in 2,3-dinitrophenoxazines, can activate specific positions on the molecule for selective functionalization. acs.orgnih.gov This controlled reactivity makes nitrated phenoxazines versatile platforms for developing new molecules for applications in materials science, including dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as photoredox catalysts. nih.gov

Properties

CAS No. |

26103-27-5 |

|---|---|

Molecular Formula |

C12H8N2O3 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

1-nitro-10H-phenoxazine |

InChI |

InChI=1S/C12H8N2O3/c15-14(16)9-5-3-7-11-12(9)13-8-4-1-2-6-10(8)17-11/h1-7,13H |

InChI Key |

GCNGLZIYAVZWBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(C=CC=C3O2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Nitro 10h Phenoxazine and Its Derivatives

Direct Nitration Strategies

Direct nitration offers the most straightforward route to nitro-substituted phenoxazines by introducing a nitro group onto the aromatic core of a phenoxazine (B87303) molecule. This electrophilic aromatic substitution is a fundamental reaction in organic synthesis. For instance, the nitration of 10-acetylphenoxazine is a known method to introduce a nitro group onto the phenoxazine scaffold. acs.org Similarly, direct nitration of other phenoxazine derivatives has been employed to yield compounds like trinitrophenoxazine. dml.cz

Another strategy involves the nitration of precursors that are subsequently cyclized. An example is the nitration of 4-alkoxyphenols to produce 4-(alkoxy)-2-nitrophenols. nih.gov These nitrated intermediates can then be reduced to the corresponding anilines and used in cyclization reactions to form the final phenoxazine nucleoside analogues. nih.gov

Phenoxazine Ring Construction with Nitro Group Incorporation

Building the phenoxazine ring from smaller, functionalized molecules is a versatile approach that allows for precise control over the substitution pattern. This is particularly useful for synthesizing specific isomers that may be difficult to obtain through direct nitration.

Intermolecular cyclization involves the reaction of two different molecules to form the central oxazine (B8389632) ring. A classic example is the Ullmann condensation, which has been used in the synthesis of derivatives like 1-nitro-10H-phenoxazine-3-sulfonic acid. nih.gov The synthesis of various phenoxazine derivatives can be achieved through the condensation of precursors such as 2-aminophenols with other aromatic compounds. researchgate.net For example, the reaction of 2-aminophenol (B121084) with 1,2-difluoro-4,5-dinitrobenzene (B1590526) leads to the formation of 2,3-dinitrophenoxazines. acs.orgnih.gov

A notable gas-phase electrophilic cyclization occurs when protonated 2-nitrophenyl phenyl ether undergoes intramolecular reaction, leading to a heterocyclic phenoxazine cation. acs.org Palladium-catalyzed O-arylation of 6-chlorodibenzo[a,j]phenoxazin-5-one with 2-nitrophenol (B165410) also exemplifies an intermolecular reaction to build a more complex nitro-phenoxazine structure. orientjchem.org

Table 1: Examples of Intermolecular Cyclization Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| 2-Aminophenol | 1,2-Difluoro-4,5-dinitrobenzene | 2,3-Dinitrophenoxazine | Na₂CO₃, EtOH | 32% | acs.orgnih.gov |

| 2-Hydroxy-N-methylaniline | 1,2-Difluoro-4,5-dinitrobenzene | 2,3-Dinitro-10-methylphenoxazine | Na₂CO₃, EtOH | 82% | acs.org |

| 6-Chlorodibenzo[a,j]phenoxazin-5-one | 2-Nitrophenol | 6-(2-Nitrophenoxyl)dibenzo[a,j]phenoxazin-5-one | Pd(OAc)₂, t-BuXPhos, K₃PO₄ | 63% | orientjchem.org |

Intramolecular rearrangements, such as the Smiles rearrangement, provide an elegant pathway to phenoxazines from appropriately substituted diaryl ethers or sulfides. This reaction has been successfully applied to the one-pot synthesis of novel substituted 1-nitro-10H-phenothiazines, a sulfur analogue of phenoxazines. nih.gov A facile protocol for synthesizing phenoxazines under microwave irradiation also utilizes a Smiles rearrangement followed by an SNAr ring closure in a cascade process. researchgate.net In an unexpected discovery, the attempt to synthesize phenoxypicramide from phenoxyamine and picryl chloride resulted in an intramolecular rearrangement that yielded 1,3-dinitro-10H-phenoxazine, expelling a nitro group in the process. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a powerful tool for constructing the phenoxazine ring, especially when electron-withdrawing groups like nitro functions are present on one of the aromatic precursors. researchgate.netmdpi.comdntb.gov.ua The reaction typically involves an aminophenol attacking an activated aryl halide or a related substrate.

A prime example is the synthesis of 2,3-dinitrophenoxazine by reacting 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene in the presence of a base like sodium carbonate. acs.orgnih.gov The high electrophilicity of the dinitro-substituted ring facilitates the sequential nucleophilic attack by the amino and hydroxyl groups of the aminophenol, leading to cyclization. This method offers a direct route to dinitro-phenoxazines which can be further functionalized. acs.org

The development of metal-free synthetic methods is a key goal in green chemistry. For phenoxazine synthesis, several transition-metal-free approaches have been established. SNAr reactions, by their nature, often proceed without the need for a metal catalyst. researchgate.netmdpi.comresearchgate.net

A notable metal-free formal synthesis of phenoxazine involves the O-arylation of a phenol (B47542) with an unsymmetrical diaryliodonium salt, followed by an intramolecular N-arylation to complete the cyclization. beilstein-journals.orgnih.gov This sequence provides the phenoxazine core which can then be subjected to nitration. Additionally, catalyst-free sulfonylation of phenoxazine has been achieved using sulfonyl hydrazides in an aqueous medium, demonstrating another environmentally benign functionalization method. rsc.org

Functional Group Interconversions of Nitro-Phenoxazines

Once the nitro-phenoxazine core is synthesized, the nitro group itself can be a versatile handle for further molecular modifications through functional group interconversions. solubilityofthings.comfiveable.me The electron-withdrawing nature of the nitro group activates the phenoxazine ring for certain transformations and can also be converted into other important functional groups. solubilityofthings.comuni-rostock.de

For example, the nitro group in 2,3-dinitro-10-methylphenoxazine can be selectively displaced by various nucleophiles. acs.orgnih.gov The 2-nitro group, being para to the aryl ether, is more activated and can be substituted by butylamine (B146782) or ethoxide, leading to 2-butylamino-3-nitro-10-methylphenoxazine or 2-ethoxy-3-nitro-10-methylphenoxazine, respectively. acs.orgnih.gov

Furthermore, other functional groups on the nitro-phenoxazine skeleton can be transformed. The synthesis of a wide array of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides was achieved by first converting this compound-3-sulfonic acid into the corresponding sulfonyl chloride, which was then reacted with various amines. nih.govrsc.org The most common interconversion for the nitro group itself is its reduction to a primary amine, which opens up a vast array of subsequent chemical reactions. fiveable.meuni-rostock.de

Table 2: Examples of Functional Group Interconversions

| Starting Material | Reagent(s) | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 2,3-Dinitro-10-methylphenoxazine | Butylamine | 2-Butylamino-3-nitro-10-methylphenoxazine | - | acs.orgnih.gov |

| 2,3-Dinitro-10-methylphenoxazine | KOH/EtOH/H₂O | 2-Ethoxy-3-nitro-10-methylphenoxazine | - | acs.orgnih.gov |

| This compound-3-sulfonyl chloride | Diethylamine (B46881) | N,N-Diethyl-1-nitro-10H-phenoxazine-3-sulfonamide | 81% | rsc.org |

| This compound-3-sulfonyl chloride | 1-Phenylethanamine | N-(1-Phenylethyl)-1-nitro-10H-phenoxazine-3-sulfonamide | 80% | rsc.org |

| This compound-3-sulfonyl chloride | Piperidine | 1-Nitro-3-(piperidine-1-sulfonyl)-10H-phenoxazine | 73% | rsc.org |

Reduction of Nitro Groups to Amino-Phenoxazines

The reduction of nitro groups to their corresponding amino functionalities is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further chemical modifications. In the context of phenoxazine chemistry, this reaction is crucial for creating amino-phenoxazine derivatives.

The catalytic reduction of dinitrophenoxazines serves as a method to produce diaminophenoxazines. For instance, 1,3-dinitrophenoxazine can be smoothly reduced to 1,3-diaminophenoxazine using catalytic hydrogenation with platinum oxide in an acetic acid solution. rsc.org This method is often preferred over older techniques that used reagents like stannous chloride in hydrochloric acid. rsc.org The resulting aminophenoxazines are valuable intermediates. For example, 2,3-diaminophenoxazine is noted for its structural similarity to the tuberculostatic agent 2,3-diaminophenazine. rsc.org

| Starting Material | Reagents and Conditions | Product | Notes |

| 1,3-Dinitrophenoxazine | PtO₂, Acetic Acid | 1,3-Diaminophenoxazine | Catalytic reduction is preferred over stannous chloride methods. rsc.org |

| 5-Methyl-2-nitrophenol | Reductive methods | 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one | An unexpected tricyclic product was formed. researchgate.net |

| 10-Benzyl-2,3-dinitrophenoxazine | Catalytic reduction | No identifiable product | Illustrates the influence of substituents on the reaction's success. rsc.org |

Derivatization via Nitro Group Displacement Reactions

The nitro groups on the phenoxazine ring, particularly when positioned ortho and para to each other, are activated towards nucleophilic aromatic substitution. This reactivity allows for the direct replacement of a nitro group with various nucleophiles, providing a direct route to functionalized phenoxazine derivatives.

In 2,3-dinitro-10-methylphenoxazine, the two nitro groups activate each other for displacement. acs.orgnih.gov It has been observed that the 2-nitro group is preferentially displaced by nucleophiles. This selectivity is attributed to its position para to the electron-donating aryl ether oxygen, which makes it more susceptible to nucleophilic attack compared to the 3-nitro group that is conjugated to the more electron-rich amino group. acs.orgnih.gov

A variety of nucleophiles have been successfully employed in these displacement reactions. For example, reaction with butylamine leads to the formation of 2-butylamino-3-nitro-10-methylphenoxazine. acs.orgnih.gov Similarly, treatment with potassium ethoxide in ethanol (B145695) results in the displacement of the 2-nitro group to form 2-ethoxy-3-nitro-10-methylphenoxazine. acs.orgnih.gov When using potassium hydroxide (B78521) in a DMSO/water solvent system, the corresponding 2-hydroxy-3-nitro-10-methylphenoxazine is obtained. acs.orgnih.gov This selective displacement offers a reliable method for introducing amino, alkoxy, and hydroxy groups at the 2-position while retaining the 3-nitro group for potential further transformations.

| Starting Material | Nucleophile/Reagent | Product | Reference |

| 2,3-Dinitro-10-methylphenoxazine | Butylamine (BuNH₂) | 2-Butylamino-3-nitro-10-methylphenoxazine | acs.org, nih.gov |

| 2,3-Dinitro-10-methylphenoxazine | Potassium Ethoxide (KOEt) | 2-Ethoxy-3-nitro-10-methylphenoxazine | acs.org, nih.gov |

| 2,3-Dinitro-10-methylphenoxazine | Potassium Hydroxide (KOH) | 2-Hydroxy-3-nitro-10-methylphenoxazine | acs.org, nih.gov |

Preparation of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives of this compound represents a significant expansion of its chemical diversity. These compounds are typically prepared from a sulfonyl chloride precursor, which is itself derived from this compound.

The key intermediate, this compound-3-sulfonyl chloride, is synthesized from this compound-3-sulfonic acid by treatment with phosphorus oxychloride. nih.gov This sulfonyl chloride is then reacted with a wide range of primary or secondary amines (alkyl, aryl, or heteroaryl) to generate the corresponding N-substituted sulfonamides. rsc.org The general procedure involves reacting the sulfonyl chloride with the desired amine in the presence of a base, such as triethylamine, in a solvent like chloroform (B151607), often under reflux conditions. rsc.org

This methodology has been used to synthesize a large library of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides. nih.govrsc.orgresearchgate.netrsc.org The reactions are generally efficient, providing the target sulfonamides in good to excellent yields. For instance, the reaction of the sulfonyl chloride with diethylamine yielded the corresponding sulfonamide in 81% yield, while the reaction with 1-phenylethanamine afforded the product in 80% yield. rsc.org This robust synthetic route allows for systematic structural modifications to explore structure-activity relationships. nih.gov

| Amine Reactant | Product | Yield (%) | Reference |

| Diethylamine | N,N-Diethyl-1-nitro-10H-phenoxazine-3-sulfonamide | 81% | rsc.org |

| 2,4-Dimethylaniline | N-(2,4-Dimethylphenyl)-1-nitro-10H-phenoxazine-3-sulfonamide | 67% | rsc.org |

| 1-Phenylethanamine | N-(1-Phenylethyl)-1-nitro-10H-phenoxazine-3-sulfonamide | 80% | rsc.org |

| Piperidine | 1-Nitro-3-(piperidin-1-ylsulfonyl)-10H-phenoxazine | 73% | rsc.org |

| 4-Chloroaniline | N-(4-Chlorophenyl)-1-nitro-10H-phenoxazine-3-sulfonamide | - | rsc.org |

Chemical Reactivity and Transformation Studies of 1 Nitro 10h Phenoxazine

Reactivity at the Nitro Moiety

The nitro group of 1-Nitro-10H-phenoxazine and its derivatives is a key site for chemical transformations, primarily through nucleophilic substitution and reduction reactions. In dinitrophenoxazine systems, one nitro group can be selectively displaced by various nucleophiles. For instance, in 2,3-dinitro-10-methylphenoxazine, the 2-nitro group, which is conjugated to the aryl ether, is preferentially displaced by nucleophiles such as butylamine (B146782) (BuNH₂), potassium ethoxide (KOEt), and potassium hydroxide (B78521) (KOH) acs.org. The reaction with potassium ethoxide in a mixture of ethanol (B145695) and water leads to the formation of 2-ethoxy-3-nitro-10-methylphenoxazine, indicating that the ethoxide ion successfully displaces the nitro group acs.org. Similarly, using potassium hydroxide in a DMSO/water mixture results in the displacement of the 2-nitro group to yield 2-hydroxy-3-nitro-10-methylphenoxazine acs.org.

Another significant reaction pathway for the nitro moiety is its reduction to an amino group. This transformation is a critical step in the synthesis of various functionalized phenoxazine (B87303) derivatives. For example, in the synthesis of phenoxazine nucleoside analogs, 4-(alkoxy)-2-nitrophenols are first prepared and the nitro group is subsequently reduced to form the corresponding anilines, which are then used in cyclization reactions nih.gov.

Furthermore, the nitro group itself can be the target of nucleophilic attack without being displaced. Chelated amino acid ester enolates have been shown to react with aromatic nitro compounds in a 1,3-addition mode directly at the nitro group organic-chemistry.org. This reaction yields amino acids with an aryl(hydroxy)amino side chain, demonstrating a pathway where the nitro group is transformed rather than eliminated organic-chemistry.org.

Table 1: Nucleophilic Displacement Reactions at the Nitro Moiety of a Dinitrophenoxazine Derivative acs.org

| Nucleophile | Reagent(s) | Product |

| Butylamine | BuNH₂ | 2-butylamino-3-nitro-10-methylphenoxazine |

| Ethoxide | KOH/EtOH/H₂O | 2-ethoxy-3-nitro-10-methylphenoxazine |

| Hydroxide | KOH/DMSO/H₂O | 2-hydroxy-3-nitro-10-methylphenoxazine |

Reactivity at the Phenoxazine Core

The phenoxazine core itself is reactive, particularly towards electrophilic substitution and reactions at the nitrogen atom of the central oxazine (B8389632) ring. The electron-rich aromatic rings of the phenoxazine scaffold are susceptible to electrophilic attack. A notable example is the sulfonation of this compound to produce this compound-3-sulfonic acid nih.govresearchgate.net. This sulfonic acid derivative serves as a key intermediate for the synthesis of a variety of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides nih.govresearchgate.net. A more recent, catalyst-free method describes the regioselective sulfonylation at the C3-position of phenoxazine using sulfonyl hydrazides in an aqueous medium, forming a C3–SO₂ bond rsc.orgrsc.org.

The nitrogen atom (N-10) of the phenoxazine ring is also a site of reactivity. The N-H bond can participate in substitution reactions, allowing for the introduction of various functional groups. N-arylphenoxazines, for example, have been developed as potent organic photoredox catalysts acs.org. The phenoxazine core can also undergo oxidation to form stable and deeply colored radical cations lew.ro. These species are formed by the removal of one electron, a process facilitated by the low oxidation potential of the phenoxazine system ebi.ac.uk.

Formation of Complex Fused-Ring Systems

This compound and related structures are valuable precursors for the synthesis of more complex, multi-ring heterocyclic systems. The phenoxazine framework itself is often formed through a cyclization reaction that creates the central oxazine ring researchgate.net.

A compelling example of this is the unexpected synthesis of 1,3-dinitro-10H-phenoxazine from the attempted preparation of N-phenoxypicramide lew.roresearchgate.net. This transformation involves an intramolecular cyclization with the expulsion of a nitro group, demonstrating a rearrangement that leads directly to the fused phenoxazine system lew.roresearchgate.net.

Furthermore, derivatives of this compound can be used to build even larger, pentacyclic structures. For instance, reactions with ortho-substituted arylamines can lead to N,O-heteropentacyclic systems like quinoxalinophenoxazine and triphenodioxazine (B1654681) researchgate.net. The synthesis of imidazo[4,5,1-kl]phenoxazine derivatives also highlights the use of the phenoxazine scaffold as a building block for complex fused rings researchgate.net. The synthesis of phenoxazines can also be achieved via a Smiles rearrangement, which provides a powerful method for creating the tricyclic core from simpler precursors, subsequently enabling the construction of more elaborate fused systems beilstein-journals.org.

Mechanistic Investigations of Nitro-Phenoxazine Reactions

The formation and reactions of nitrophenoxazines can proceed through various mechanistic pathways, including ionic, radical, and rearrangement mechanisms.

Ionic Reaction Pathways

Ionic mechanisms are frequently proposed in the transformation of phenoxazine precursors. In the unexpected rearrangement of N-phenoxypicramide to 1,3-dinitro-10H-phenoxazine, one of the proposed mechanisms is heterolytic and ionic lew.ro. This pathway suggests that the O-NH bond breaks heterolytically, forming a nitrenium ion intermediate lew.roresearchgate.net. This highly reactive electrophilic species then attacks the ortho-position of the phenoxy ring in an intramolecular electrophilic substitution, leading to cyclization and the formation of the phenoxazine ring after losing a nitro group researchgate.net. While this ionic pathway is considered plausible, it often competes with a radical pathway lew.roresearchgate.net.

Radical Reaction Pathways

Radical mechanisms are also prominent in the chemistry of phenoxazines. For the same rearrangement of N-phenoxypicramide to 1,3-dinitro-10H-phenoxazine, a parallel radical mechanism is proposed lew.roresearchgate.net. This pathway involves the homolytic cleavage of the O-NH bond, generating radical intermediates instead of ions lew.ro. The subsequent cyclization would then proceed via radical-based steps. Although electron spin resonance (ESR) experiments did not detect radical intermediates in one study, the possibility of a radical mechanism was not entirely ruled out, as adding a radical scavenger was found to lower the reaction yield lew.ro.

The phenoxazine core is well-known to form stable radical cations upon oxidation lew.roebi.ac.uk. These radical cations play a role in various reactions, including their use as deactivators in certain polymerization processes nih.gov. The recently developed catalyst-free sulfonylation of the phenoxazine C3-position is also believed to proceed via a radical mechanism, involving the formation of an SO₂-radical and a C-centered phenoxazine radical intermediate rsc.orgrsc.org.

Table 2: Proposed Mechanistic Pathways for the Formation of 1,3-Dinitro-10H-phenoxazine lew.roresearchgate.net

| Mechanism Type | Key Intermediate | Bond Cleavage | Description |

| Ionic | Nitrenium Ion | Heterolytic | The O-NH bond breaks unevenly to form a positively charged nitrenium ion, which then undergoes intramolecular electrophilic attack. |

| Radical | Free Radicals | Homolytic | The O-NH bond breaks evenly, with each fragment retaining one electron, leading to cyclization via radical intermediates. |

Smiles Rearrangement Mechanisms

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution reaction that serves as a powerful tool for synthesizing phenoxazines and other heterocyclic compounds slideshare.netresearchgate.netresearchgate.net. The general mechanism involves a nucleophilic heteroatom (like an amine or hydroxyl group) within a molecule attacking an activated aromatic ring, leading to the migration of the aryl group slideshare.netmanchester.ac.uk.

In the context of phenoxazine synthesis, a common strategy involves reacting a 2-aminophenol (B121084) with an activated dihaloarene beilstein-journals.org. The reaction proceeds through an initial nucleophilic aromatic substitution, followed by a Smiles rearrangement and a subsequent ring-closing SNAr step in a cascade process researchgate.net. The rearrangement is facilitated by an electron-withdrawing group (such as a nitro group) on the target aromatic ring, which activates it for nucleophilic attack slideshare.net. This method provides an efficient route to the phenoxazine core, which can then be further functionalized beilstein-journals.orgresearchgate.net.

Computational and Theoretical Chemistry Approaches

Electronic Structure Elucidation

The electronic structure of a molecule governs its physical and chemical properties. For 1-Nitro-10H-phenoxazine and its derivatives, computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in elucidating these characteristics. nih.govcc.ac.cn

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules. nih.gov It is widely used to calculate the ground-state properties of large molecules, offering a balance between computational cost and accuracy by replacing the complex interacting many-electron problem with an effective single-particle problem. mpg.de In the study of phenoxazine (B87303) derivatives, DFT is employed to optimize molecular geometries, calculate electronic distributions, and determine the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

For instance, DFT calculations have been used to study the structural parameters and electron density of phenothiazine, a related heterocycle, providing insights that are transferable to phenoxazine systems. researchgate.net The B3LYP functional is a common choice within DFT for these types of calculations. researchgate.netresearchgate.net Theoretical studies on related phenoxazine-based dyes have utilized DFT to engineer and evaluate molecules for applications like dye-sensitized solar cells (DSSCs), demonstrating the predictive power of this approach in materials science. researchgate.net The synthesis of novel imidazophenoxazine-4-sulfonamides, which involves the initial construction of a this compound ring, has been supported by in silico studies to understand their interactions with biological targets. researchgate.net

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited-state phenomena. mpg.de TD-DFT can predict electronic absorption spectra, which correspond to the transitions of electrons from occupied to unoccupied orbitals upon light absorption. mpg.deresearchgate.net

This method has been successfully applied to phenoxazine derivatives to rationalize their photophysical properties. researchgate.net For example, in the study of phenanthro[9',10':4,5]imidazo[2,1-a]isoquinoline derivatives containing a phenoxazine moiety, TD-DFT calculations at the B3LYP/6-31G(d) level were used to understand their electronic transitions and spectral features. researchgate.net Similarly, TD-DFT has been used to calculate theoretical spectra for T-shaped 2H-Benzo[d] acs.orgresearchgate.netnih.govtriazoles, with the M06-2X functional being noted for its accuracy in systems with high spatial orbital overlap. csic.es These computational studies are crucial for interpreting experimental UV-Vis spectra and understanding the nature of electronic excitations within the molecules. researchgate.netcsic.es The development of TD-DFT implementations for massively parallel computer architectures continues to expand the scope and applicability of these studies to even larger and more complex systems. nih.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity and electronic properties of molecules. imperial.ac.uknumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species. numberanalytics.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a particularly important parameter. A small gap generally indicates high chemical reactivity and is associated with the ease of electronic excitation. numberanalytics.com In the context of this compound and related compounds, FMO analysis helps to understand intramolecular charge transfer (ICT) processes. researchgate.net For example, calculations on phenoxazine-based sensitizers for solar cells show how modifications to the molecular structure can tune the HOMO and LUMO energy levels to improve device performance. researchgate.net The introduction of different electron-donating groups can modulate the HOMO-LUMO gap, which is a key strategy in designing functional dyes. csic.es Theoretical calculations of HOMO and LUMO energies for phenoxazine derivatives provide insights into their charge separation and transfer characteristics. researchgate.netresearchgate.net

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.74 |

| HOMO | -5.61 |

| HOMO-LUMO Gap | 3.87 |

Reactivity Descriptor Calculations

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. mdpi.com These descriptors, such as chemical potential, hardness, and electrophilicity, are derived from the changes in electron density and offer a quantitative measure of a molecule's tendency to donate or accept electrons. researchgate.netmdpi.com

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Computational methods are essential for determining the stable conformations and optimized geometries of flexible molecules like this compound. mdpi.com The central six-membered ring in phenoxazine is not planar and typically adopts a folded or "butterfly" conformation. nih.govsemanticscholar.org

| Compound | Dihedral Angle Between Outer Rings (°) | Nitro Group Dihedral Angle with Attached Ring (°) |

|---|---|---|

| 2,3-Dinitrophenoxazine | Not specified | N2: 44.08, N3: 76.64 |

| 2-Ethoxy-3-nitro-10-methylphenoxazine (Molecule A) | 2.74 | 6.98 |

| 2-Butylamino-3-nitrophenoxazine (Molecule A) | 10.08 | 3.2 |

| 2-Hydroxy-3-nitro-10-methylphenoxazine | 4.23 | 6.7 |

Computational Exploration of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction, or its mechanism, is a central goal of chemistry. Computational chemistry offers powerful tools to explore reaction pathways, identify transition states, and calculate activation energies. smu.edunih.gov For reactions involving phenoxazine derivatives, these methods can elucidate how reactants are transformed into products.

One example is the unexpected rearrangement of N-phenoxypicramide to 1,3-dinitro-10H-phenoxazine. lew.ro Computational studies can help to evaluate the feasibility of proposed mechanisms, such as those involving ionic or radical intermediates. lew.ro The synthesis of this compound itself can be achieved through a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. nih.gov Computational modeling can map out the potential energy surface for such reactions, identifying the transition states and intermediates along the reaction coordinate. smu.edu Modern computational workflows can even automate the exploration of complex reaction networks, discovering expected and unexpected reaction pathways based on first principles. nih.govarxiv.org For cycloaddition reactions, computational studies like the Molecular Electron Density Theory (MEDT) analysis can predict regioselectivity and elucidate the molecular mechanism, determining whether the reaction proceeds through a one-step or stepwise pathway. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography has been instrumental in confirming the definitive structure of phenoxazine (B87303) derivatives. For instance, the crystal structure of 1,3-dinitro-10H-phenoxazine reveals a nearly planar molecule, with the benzene (B151609) rings forming a slight dihedral angle between them. lew.ro In some derivatives, the phenoxazine ring adopts a "butterfly" conformation, characterized by a significant dihedral angle between the two benzene rings. vulcanchem.com

Detailed crystallographic studies on related dinitrophenoxazine compounds show that the degree of puckering in the fused-ring system can vary. acs.org For example, in one case, the dihedral angle between the outer rings was found to be 10.461 (16)°. nih.gov The central phenoxazine ring in these structures is often described as a shallow boat. acs.orgnih.gov The orientation of the nitro groups relative to their attached rings is also a key structural feature, with rotation angles varying depending on the specific derivative. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Nitro-10H-phenoxazine and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a related compound, 1,3-dinitro-10H-phenoxazine, the proton of the amino group (NH) characteristically appears as a broad singlet at a high chemical shift value (δ 9.36 ppm). lew.ro The aromatic protons exhibit complex multiplicity patterns and coupling constants that are invaluable for assigning their positions on the phenoxazine core. lew.ro

¹³C NMR spectroscopy complements the proton data by identifying all carbon atoms in the molecule. lew.ro For derivatives of this compound, the chemical shifts of the carbon atoms provide insights into the electron distribution within the heterocyclic framework. rsc.org NMR data is typically acquired in deuterated solvents like DMSO-d₆, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.orgrsc.orgresearchgate.net

Table 1: Representative ¹H NMR Data for a Phenoxazine Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 9.63 | br s | - |

| H-Ar | 8.27 | d | 7.2 |

| H-Ar | 7.21-7.16 | m | - |

| H-Ar | 7.10-7.04 | m | - |

| H-Ar | 6.88-6.83 | m | - |

| H-Ar | 6.78 | d | 2.0 |

| H-Ar | 6.75-6.73 | m | - |

Data from a study on N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides. rsc.org

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The characteristic vibrations of the nitro (NO₂) and amino (NH) groups are particularly diagnostic.

The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically appearing around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. lew.rospectroscopyonline.com Specifically for a dinitro derivative, these intense peaks were observed at 1525 and 1323 cm⁻¹. lew.ro The NH group of the phenoxazine ring exhibits a characteristic stretching vibration in the region of 3300-3455 cm⁻¹. lew.rorsc.org Other bands in the IR spectrum correspond to aryl C-H stretching, C=C aromatic ring stretching, and C-O ether linkages. rsc.org

Table 2: Key IR Absorption Bands for a 1,3-dinitro-10H-phenoxazine

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| NH stretch | 3455, 3441 |

| Aromatic CH stretch | 3100 |

| Aromatic C=C stretch | 1635, 1583, 1501 |

| NO₂ asymmetric stretch | 1525 |

| NO₂ symmetric stretch | 1323 |

| C-O stretch | 1224 |

Data from studies on dinitrophenoxazine and its sulfonamide derivatives. lew.rorsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly used. lew.rorsc.org

In the ESI-MS spectrum of 1,3-dinitro-10H-phenoxazine, the molecular ion peak [M-H]⁻ was observed, confirming its molecular weight. lew.ro A significant fragment often observed is the loss of a nitro group, which provides further evidence for the presence of this functional group. lew.ro For N-substituted derivatives, fragmentation typically occurs along the side chains, while the core phenoxazine ring system tends to remain stable. manipal.edu

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the chromophoric nitro group and the extended π-system of the phenoxazine ring results in characteristic absorption bands.

For instance, the UV-Vis spectrum of 1,3-dinitro-10H-phenoxazine shows intense absorption bands, one of which is attributed to an n→π* transition, which is responsible for its intense color. lew.ro The absorption maxima for this compound were recorded at 290 and 449 nm in methanol. lew.ro The UV-spectrum of the parent phenoxazine in water shows absorption maxima at 214, 236, and 312 nm. uobaghdad.edu.iq The electronic transitions in related nitro-containing compounds can be influenced by the strength of acceptor groups, sometimes leading to a shift where one absorption band overlaps another. uchile.cl

Electrochemical Analysis (Cyclic Voltammetry) for Redox Behavior Research

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of this compound and its derivatives. This method provides information on oxidation and reduction potentials, which are related to the stability of radical ions and the electronic nature of the molecule. researchgate.net

Phenoxazines are known to undergo reversible one-electron oxidation reactions at low potentials, leading to the formation of stable cation radicals. researchgate.net The electrochemical behavior of nitroaromatic compounds is of particular interest, as the reduction of the nitro group plays a significant role in their biological activity. uchile.cl CV experiments can qualitatively and quantitatively assess the formation and stability of the nitro radical anion through the observation of a one-electron reversible couple. uchile.cl For some phenoxazine-based materials, CV has been used to estimate their ionization potentials and HOMO energy levels. nih.gov

Role of 1 Nitro 10h Phenoxazine in Advanced Chemical Research

Precursor in Heterocyclic Synthesis

1-Nitro-10H-phenoxazine is a valuable starting material in the synthesis of more complex heterocyclic systems. The presence of the nitro group and the phenoxazine (B87303) core allows for a variety of chemical transformations. For instance, the synthesis of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides is achieved from this compound-3-sulfonyl chloride. nih.govresearchgate.net This process involves converting this compound-3-sulfonic acid into its corresponding sulfonyl chloride, which then reacts with various amines. nih.govrsc.org

Historically, the synthesis of this compound-3-sulfonic acid was reported as early as 1909. nih.gov More recent methodologies have focused on creating derivatives with potential biological activities. One such method involves a one-pot synthesis of substituted 1-nitro-10H-phenothiazines via a Smiles rearrangement, which can then be oxidized to their corresponding sulfones. nih.gov

An unexpected rearrangement of N-phenoxypicramide has also been shown to yield 1,3-dinitro-10H-phenoxazine, highlighting alternative synthetic pathways to dinitro-phenoxazine structures. lew.ro The reaction of 2-aminophenol (B121084) or 2-(N-methylamino)phenol with 1,2-difluoro-4,5-dinitrobenzene (B1590526) provides a route to 2,3-dinitrophenoxazines, demonstrating the versatility of phenoxazine precursors in creating varied substitution patterns. acs.orgnih.gov

Building Block for Novel Organic Scaffolds

The phenoxazine scaffold, particularly when functionalized with a nitro group, is a critical component in the construction of novel organic frameworks. These scaffolds are of interest due to their electronic and photophysical properties, making them suitable for applications in organic electronics and as fluorescent probes. nih.govchemrxiv.orgmdpi.com

The electron-donating nature of the phenoxazine core, combined with the electron-withdrawing nitro group, creates a "push-pull" system that is often desirable in materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.govnih.gov The ability to modify the phenoxazine core, for instance by introducing biphenyl (B1667301) groups, allows for the tuning of properties such as light absorption and excited state reduction potentials. nih.govscielo.br

Furthermore, the phenoxazine structure is recognized for its radical-trapping antioxidant properties, a characteristic attributed to the N-H group within the phenoxazine ring. researchgate.net This has led to its incorporation into various bioactive molecules.

Table 1: Examples of Organic Scaffolds Derived from Phenoxazine

| Scaffold Type | Key Features & Applications | References |

| Push-Pull Systems | Donor-acceptor structure, used in OLEDs and DSSCs. | nih.govnih.gov |

| Visible Light Absorbing Photoredox Catalysts | Extended conjugation via core modification for enhanced light absorption. | nih.govscielo.br |

| Radical-Trapping Antioxidants | Contains N-H group for inhibiting autoxidation. | researchgate.net |

| Benzo[a]phenoxazine Derivatives | Polycyclic core with substituents at various positions, showing antifungal activity. | mdpi.com |

Investigational Probes for Chemical Processes

The unique photophysical properties of this compound and its derivatives make them excellent candidates for investigational probes in various chemical and biological processes. Their fluorescence can be sensitive to the local environment, allowing them to report on processes such as C–H bond amination. nih.gov

For example, dipyrrin-supported nickel catalysts have been used for the intramolecular C–H bond amination of aliphatic azide (B81097) substrates, where the phenoxazine-containing product can be monitored. nih.gov The development of fluorescent probes based on the phenoxazine scaffold is an active area of research, with applications in bioimaging to visualize cellular structures and monitor biological molecules. nih.govmdpi.com

Design and Exploration of Chemically Diverse Analogues

The chemical versatility of the this compound scaffold allows for the design and synthesis of a wide range of analogues with diverse properties. By modifying the substituents on the phenoxazine core, researchers can fine-tune the electronic, optical, and biological activities of the resulting molecules. nih.govmdpi.com

A significant amount of research has focused on synthesizing N-substituted phenoxazine derivatives to explore their potential applications. uobaghdad.edu.iqresearchcommons.org For instance, a series of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides were designed and synthesized, with some compounds showing promising anti-diabetic activities. researchgate.net

The synthesis of benzo[a]phenoxazine derivatives with different functional groups has also been explored, leading to compounds with potential antifungal properties. mdpi.com An unexpected rearrangement reaction has also been reported, leading to the formation of 1,3-dinitro-10H-phenoxazine from phenoxypicramide, showcasing an alternative route to dinitrophenoxazine analogues. lew.ro

Table 2: Selected Chemically Diverse Analogues of this compound

| Analogue Class | Synthetic Strategy | Potential Application | References |

| N-(Alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides | Reaction of this compound-3-sulfonyl chloride with various amines. | Anti-diabetic agents | researchgate.net |

| Benzo[a]phenoxazine Derivatives | Modification of substituents on the polycyclic core. | Antifungal agents | mdpi.com |

| 1,3-Dinitro-10H-phenoxazine | Unexpected rearrangement of N-phenoxypicramide. | Heterocyclic synthesis | lew.ro |

| 2,3-Dinitrophenoxazines | Reaction of 2-aminophenol derivatives with 1,2-difluoro-4,5-dinitrobenzene. | Building blocks for functional materials | acs.orgnih.gov |

Studies in Photochemistry and Photostability Mechanisms

The photochemistry and photostability of phenoxazine derivatives are critical areas of study, especially for their application in optoelectronic devices where long-term stability is crucial. chemistryviews.org Phenoxazine itself is known to be photosensitive and can degrade when exposed to light, particularly in halogenated solvents. chemistryviews.org

Research into the degradation mechanism has shown that irradiation of phenoxazine in chloroform (B151607) can lead to the formation of defined oligomers. chemistryviews.org Interestingly, contrary to previous assumptions, N-phenyl substitution was found to decrease the photostability of the phenoxazine core compared to the unsubstituted parent molecule. chemistryviews.org

Understanding these degradation pathways is essential for designing more robust phenoxazine-based materials for applications like OLEDs. chemistryviews.org The photophysical properties of nitro-substituted porphyrins, which share some electronic characteristics with nitrophenoxazines, have also been studied to understand the role of the nitro group in excited-state dynamics. nih.gov Studies on C-H amination catalysis also touch upon the reactivity of related nitrogen-centered radicals, which can be relevant to the photochemical processes of phenoxazines. nih.gov

Future Research Directions and Outlook in 1 Nitro 10h Phenoxazine Chemistry

Emerging Synthetic Strategies

While classical methods for the synthesis of phenoxazine (B87303) derivatives have been well-established, contemporary research is focused on developing more efficient, atom-economical, and environmentally benign strategies. A key area of future development lies in the late-stage functionalization of the phenoxazine core, allowing for the rapid generation of diverse derivatives from a common intermediate.

One emerging approach involves the use of highly activated starting materials to facilitate the core ring formation. For instance, the reaction of 2-aminophenols with 1,2-difluoro-4,5-dinitrobenzene (B1590526) has been shown to produce 2,3-dinitrophenoxazines. semanticscholar.orgacs.orgnih.gov Subsequent selective nucleophilic displacement of one nitro group offers a pathway to various mono-nitro phenoxazine derivatives. semanticscholar.orgacs.orgnih.gov This strategy highlights the potential for creating substituted 1-nitro-10H-phenoxazine analogues by carefully choosing the aminophenol precursor and the subsequent nucleophile.

Another promising direction is the development of one-pot or domino reactions. A notable example, while not directly yielding the 1-nitro derivative, is the in-situ synthesis of phenoxazine dyes triggered by a nitrosonium cation (NO+), which initiates a domino reaction to form the π-conjugated phenoxazine system under mild conditions. chemrxiv.org Adapting such methodologies to incorporate a nitro group could represent a significant leap forward. Future work may focus on metal-free catalytic systems and photochemical methods to construct the this compound core with greater control and efficiency. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages |

| Use of Activated Precursors | Employs starting materials like 1,2-difluoro-4,5-dinitrobenzene. semanticscholar.orgacs.org | Allows for facile ring formation and subsequent functionalization through nucleophilic aromatic substitution. |

| Domino Reactions | Multi-step transformations occur in a single pot without isolating intermediates. chemrxiv.org | Increased efficiency, reduced waste, and simplified procedures. |

| Metal-Free Catalysis | Avoids the use of transition metal catalysts. nih.gov | Cost-effective, lower toxicity, and simplified purification. |

| Photochemical Synthesis | Utilizes light to drive the reaction. | Offers unique reactivity and potential for novel transformations under mild conditions. |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing novel transformations. Future investigations are expected to employ a combination of advanced spectroscopic techniques and kinetic studies to elucidate reaction pathways.

Mechanistic studies on related dinitrophenoxazines have provided valuable insights. For example, in the nucleophilic substitution of 2,3-dinitro-10-methylphenoxazine, the 2-nitro group is preferentially displaced. acs.orgnih.gov This regioselectivity is attributed to the higher activation of the 2-position, which is para to the electron-withdrawing aryl ether oxygen, compared to the 3-position, which is conjugated to the electron-donating nitrogen atom. acs.org Detailed kinetic analysis of such reactions involving this compound and its derivatives will be a key research focus.

Furthermore, understanding the photophysical mechanisms is critical, especially for applications in materials science. Studies on related N-aryl phenoxazines and dinitrophenothiazine S-oxides have revealed the importance of charge transfer (CT) states in their electronic transitions. mdpi.comnih.gov Advanced transient absorption spectroscopy and time-resolved fluorescence studies on this compound will be essential to map out its excited-state dynamics, including intersystem crossing and charge transfer processes. This knowledge is fundamental for designing new photoredox catalysts and fluorescent materials. nih.gov

Novel Computational Applications

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations are expected to play a pivotal role in future research.

These computational methods are already being used to explore the structure-property relationships in the broader phenoxazine class. For example, DFT calculations have been employed to predict the geometries and electronic properties of N-aryl phenoxazines, identifying derivatives with spatially separated singly occupied molecular orbitals (SOMOs) in their triplet excited state, a key feature for effective photoredox catalysts. nih.gov Similar in-silico screening of various substituted this compound derivatives could accelerate the discovery of new catalysts with tailored redox potentials.

Computational studies can also elucidate electronic transitions observed in experimental spectra. TD-DFT calculations on dinitrophenothiazine S-oxide, a sulfur analogue, have confirmed that its lowest energy absorption corresponds to a charge transfer from the sulfur atom to the nitro groups. mdpi.com Applying these methods to this compound will provide a detailed understanding of how the nitro group influences its absorption and emission properties. Moreover, computational analysis can predict reactivity, identify sites for nucleophilic or electrophilic attack, and rationalize observed mechanistic trends, offering a theoretical framework for developing new synthetic methodologies. researchgate.netmdpi.com

| Computational Method | Application in this compound Research | Predicted Properties |

| Density Functional Theory (DFT) | Ground-state geometry optimization, electronic structure analysis. researchgate.net | Molecular orbital energies (HOMO/LUMO), electron density distribution, reaction energies. nih.govmdpi.com |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. mdpi.com | Excited state energies, transition wavelengths, oscillator strengths, nature of electronic transitions (e.g., charge transfer). mdpi.com |

| Molecular Docking | Predicting binding modes and affinities with biological targets. nih.gov | Interaction energies, identification of key binding residues. |

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document reaction parameters (temperature, stirring rate, inert atmosphere) and purification steps (e.g., silica gel mesh size). Use internal standards (e.g., anthracene) for yield calculations and share raw data (e.g., NMR spectra, crystallographic CIF files) in supplementary materials. Collaborative platforms like Zenodo enhance data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.